molecular formula C₂₆H₂₄D₈N₄O₄S B1145680 Selexipag-d8 CAS No. 1265295-16-6

Selexipag-d8

Cat. No. B1145680
CAS RN: 1265295-16-6
M. Wt: 504.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selexipag is a non-prostanoid IP prostacyclin receptor agonist used to treat pulmonary arterial hypertension . It is marketed by Actelion Pharmaceuticals under the brand name Uptravi . Selexipag and its active metabolite, ACT-333679 (MRE-269), act as agonists of the prostacyclin receptor to increase vasodilation in the pulmonary circulation and decrease elevated pressure in the blood vessels supplying blood to the lungs .


Synthesis Analysis

The synthesis of Selexipag involves several steps . One method involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .


Molecular Structure Analysis

The molecular formula of Selexipag is C26H32N4O4S, and its molecular weight is 496.62 . The structure of Selexipag includes a pyrazine ring substituted with two phenyl groups, an isopropylamino group, and a butoxyacetic acid group .


Chemical Reactions Analysis

Selexipag undergoes various chemical reactions during its synthesis . It also undergoes biotransformation in the body to its active metabolite, ACT-333679 .


Physical And Chemical Properties Analysis

Selexipag is a solid substance . It has a molecular weight of 496.62 and a molecular formula of C26H32N4O4S .

Safety And Hazards

Selexipag is toxic and can cause damage to fertility or the unborn child . It can cause irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing, and to use personal protective equipment when handling Selexipag .

Future Directions

Selexipag has been approved by the FDA for intravenous use in adult patients with pulmonary arterial hypertension (PAH) who are temporarily unable to take oral therapy . This new formulation allows for uninterrupted treatment for PAH patients . Further large-scale investigation is necessary to prove the role of Selexipag in chronic thromboembolic pulmonary hypertension .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Selexipag-d8 involves the incorporation of eight deuterium atoms into the Selexipag molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Selexipag", "Deuterated reagents" ], "Reaction": [ "The first step involves the protection of the hydroxyl group of Selexipag using a suitable protecting group.", "The protected Selexipag is then reacted with deuterated reagents to incorporate deuterium atoms into the molecule.", "The protecting group is then removed to obtain Selexipag-d8." ] }

CAS RN

1265295-16-6

Product Name

Selexipag-d8

Molecular Formula

C₂₆H₂₄D₈N₄O₄S

Molecular Weight

504.67

synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8;  2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8;  NS 304-d8;  Uptravi-d8;  2-[4-[(5,6-Diphenyl-2-pyraziny

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.